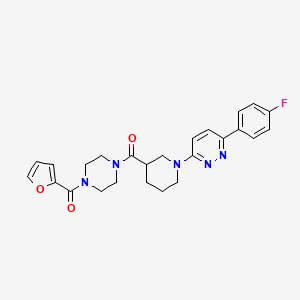
(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26FN5O3 and its molecular weight is 463.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C28H32FN5O
- Molecular Weight : 473.596 g/mol
- CAS Number : 1105218-31-2
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anti-Tubercular Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anti-tubercular properties. For instance, a series of substituted pyridazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among these compounds, some demonstrated significant activity with IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as anti-tubercular agents .
2. Anti-Cancer Activity
The compound's structural components suggest potential anti-cancer activity. In related studies, pyridazine derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation . The mechanism often involves inducing apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated cells.
3. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in disease pathways. For example, some related compounds have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases and mood disorders. One derivative was found to be a potent MAO-B inhibitor with an IC50 value of 0.013 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. The presence of specific functional groups, such as the fluorophenyl and furan moieties, appears to enhance the binding affinity to target proteins and improve biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Fluorophenyl | Enhances binding affinity |
| Furan Carbonyl | Increases solubility and bioavailability |
Case Studies and Research Findings
Several research studies have explored the biological implications of similar compounds:
- Study on Anti-Tubercular Agents : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing several candidates with low toxicity and high efficacy .
- Anti-Cancer Evaluation : Compounds structurally related to the target compound were tested on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis .
- Enzyme Inhibition Studies : Investigations into MAO inhibition showed that specific substitutions on the pyridazine ring significantly affected inhibitory potency .
Propriétés
IUPAC Name |
[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZJXWAMGOULDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














